molecular formula C16H15NO B11872123 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol

1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol

Cat. No.: B11872123
M. Wt: 237.30 g/mol
InChI Key: UKTYDGNMRMKZOD-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol is a bifunctional compound featuring a naphthalene ring (C₁₀H₇) and a pyrrole ring (C₄H₄N) linked to an ethanol moiety. The ethanol group enhances polarity, influencing solubility and reactivity. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-aliphatic structure .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-naphthalen-2-yl-1-(1H-pyrrol-2-yl)ethanol

InChI

InChI=1S/C16H15NO/c1-16(18,15-7-4-10-17-15)14-9-8-12-5-2-3-6-13(12)11-14/h2-11,17-18H,1H3

InChI Key

UKTYDGNMRMKZOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C3=CC=CN3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol typically involves the reaction of naphthalene derivatives with pyrrole derivatives under specific conditions. One common method might include:

    Grignard Reaction: Reacting a naphthalen-2-yl magnesium bromide with 1H-pyrrole-2-carbaldehyde in the presence of a suitable solvent like diethyl ether.

    Reduction: Reducing the resulting intermediate with a reducing agent such as lithium aluminum hydride to obtain the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Condensation Reactions

Similar to the synthesis of 1,5-di(naphthalen-2-yl)pyridine in , the target compound may form via cross-aldol condensation between a naphthalen-2-yl ketone (e.g., 1-(naphthalen-2-yl)ethan-1-one) and a pyrrole-derived aldehyde. For example:

  • Precursor : 1-(naphthalen-2-yl)ethan-1-one and pyrrole-2-carboxaldehyde .

  • Reaction conditions : Sodium hydroxide in ethanol/water, followed by purification via column chromatography.

Oxidative Cyclization

Inspired by the synthesis of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones , base-assisted cyclization could form the pyrrole ring. For instance:

  • Mechanism : Base-induced cleavage of a ketonitrile precursor, followed by oxidation and cyclization.

  • Yield : ~70% under optimized conditions (e.g., DMSO as oxidizing agent).

Oxidation

The alcohol group in the target compound could undergo oxidation to form a ketone analog. For example:

  • Reagents : Common oxidizing agents like KMnO₄ or CrO₃ in acidic conditions.

  • Outcome : Formation of a diketone or α,β-unsaturated ketone, depending on reaction specificity.

Alkylation

Pyrrole’s nucleophilic nitrogen could react with alkylating agents. For instance:

  • Conditions : Alkylation using methyl iodide or similar reagents in the presence of a base (e.g., K₂CO₃).

  • Product : N-alkylated pyrrole derivatives, altering solubility and reactivity.

Metal Complexation

The compound’s pyrrole and naphthalene moieties may coordinate with transition metals, as observed in 1,2,4-triazoline-3-thione complexes . Potential applications include:

  • Metal ligands : Coordination with Mn, Fe, or Ni ions for catalytic or sensing applications.

  • Thermal stability : Decomposition studies (e.g., TGA) could reveal metal-dependent degradation pathways.

Spectroscopic Analysis

  • NMR : Proton signals for naphthalene (δ 7.0–8.5 ppm) and pyrrole (δ 5.9–6.5 ppm) would be distinct .

  • UV-Vis : Absorption bands for conjugated aromatic systems (naphthalene: ~250 nm; pyrrole: ~200 nm).

Chromatographic Purification

  • Flash chromatography : Likely using silica gel with PE/EtOAc gradients, as seen in .

  • Recrystallization : Petroleum ether or ethanol for final purification.

Limitations and Gaps

  • No direct experimental data : The provided sources do not explicitly describe this compound.

  • Mechanistic assumptions : Reactions inferred from analogous systems (e.g., , , ).

  • Toxicity and stability : No safety data or long-term stability studies were identified.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing naphthalene and pyrrole structures exhibit significant anticancer properties. For instance, studies have demonstrated the potential of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol in inhibiting human liver cancer cell lines. The compound's selectivity index values in various assays suggest it may outperform traditional chemotherapeutic agents like methotrexate .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar naphthalene-based derivatives have shown efficacy against a range of microbial strains, indicating that 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol may possess similar properties worth exploring in drug development .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The interaction of the compound with specific biological targets could lead to the development of new therapeutic strategies for cognitive impairments .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol against structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1-(Naphthalen-1-yl)-1-(pyridin-2-yl)ethanolNaphthalene linked to pyridineExhibits different electronic properties due to nitrogen in pyridine.
5-(Naphthalen-1-yl)-4-(pyrrolidin-3-one)Naphthalene linked to a pyrrolidine ketonePotentially different reactivity due to carbonyl group presence.
4-(Naphthalen-2-yloxy)-3-methylphenolNaphthalene connected via ether linkageDisplays distinct physical properties due to ether functionality.

This table illustrates the diversity within this chemical class while emphasizing the unique characteristics of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol, particularly its combination of naphthalene and pyrrole functionalities that may enhance its biological activity.

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of this compound:

Case Study 1: Anticancer Evaluation

A study conducted on various synthesized derivatives showed that compounds similar to 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol exhibited selective cytotoxicity against HepG2 cells (human liver cancer). The findings indicated a correlation between structural modifications and increased potency against cancer cells .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives were tested against multiple bacterial strains, demonstrating significant antibacterial activity. The results suggested that structural elements within the naphthalene and pyrrole framework could be optimized for enhanced antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol

  • Structural Differences : Replaces the naphthalen-2-yl group with a 4-isopropylphenyl moiety.
  • The isopropyl group introduces steric hindrance, which may affect binding interactions in biological systems .
  • Similarity Score : 0.96 (indicating high structural overlap but distinct substituent effects) .

Pronetolol (1-(Naphthalen-2-yl)-2-(propan-2-ylamino)ethanol)

  • Structural Differences: Substitutes the pyrrole ring with an isopropylamino group (-NHCH(CH₃)₂).
  • Impact on Properties: Increased basicity due to the amino group, enhancing solubility in acidic environments. Molecular weight: 229.323 g/mol (lower than the target compound due to the absence of the pyrrole ring) .
  • Applications: Known as a beta-blocker, highlighting how functional group substitutions dictate pharmacological activity .

(R)-1-(Naphthalen-2-yl)-3-(1H-pyrrol-2-yl)butan-1-one

  • Structural Differences: Replaces the ethanol group with a ketone and adds a methylene spacer.
  • Impact on Properties :
    • Melting Point : 70–73°C (higher than typical alcohols due to ketone crystallinity).
    • Reactivity : Ketone group increases susceptibility to nucleophilic attacks (e.g., Grignard reactions).
    • Optical Activity : [α]D²⁵ = +24.5 (60% ee), suggesting chiral applications .

1-(Naphthalen-1-yl)-1-(1H-pyrrol-2-yl)ethanol

  • Structural Differences : Positional isomer with naphthalen-1-yl instead of naphthalen-2-yl.
  • Impact on Properties: Altered aromatic stacking due to the naphthalene substitution pattern. Potential differences in crystal packing and solubility .

Table 1: Key Properties of Target Compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol C₁₆H₁₅NO ~237.30 Ethanol, pyrrole, naphthalene High hydrophobicity, moderate polarity
Pronetolol C₁₅H₁₉NO 229.32 Ethanol, isopropylamino Basic, beta-blocker activity
(R)-1-(Naphthalen-2-yl)-3-(1H-pyrrol-2-yl)butan-1-one C₁₈H₁₇NO 263.34 Ketone, pyrrole Crystalline, chiral
1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol C₁₅H₁₇NO 227.30 Ethanol, isopropylphenyl Steric hindrance

Biological Activity

1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound characterized by the combination of naphthalene and pyrrole moieties. Its unique structure, featuring a hydroxyl group linked to an ethylene bridge between a naphthalene ring and a pyrrole ring, contributes to its diverse biological activities. The molecular formula is C13_{13}H11_{11}N, with a molecular weight of approximately 197.24 g/mol. This compound has garnered attention for its potential pharmacological applications, particularly in drug development.

Synthesis

The synthesis of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol typically involves the reaction of 1-(naphthalen-2-yl)ethanone with pyrrole in the presence of sodium hydroxide in ethanol. This process can yield the desired compound after purification steps such as recrystallization.

Biological Activity

Research indicates that compounds containing both naphthalene and pyrrole structures exhibit significant biological activities, including:

Antimicrobial Activity
Studies have shown that derivatives of this compound possess notable antibacterial properties. For instance, compounds similar to 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol were tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have demonstrated effectiveness against resistant strains .

Anticancer Properties
Preliminary studies suggest that 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol may exhibit cytotoxic effects on cancer cell lines. In vitro assays have indicated that this compound can inhibit cell proliferation, with IC50_{50} values reflecting its potency against specific cancer types .

Neuroprotective Effects
Recent research has explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. The presence of the pyrrole ring is believed to contribute to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

Case Studies

Several case studies have been conducted to evaluate the biological activity of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol:

  • Antimicrobial Efficacy : In a study assessing various naphthalene-pyrrole derivatives, it was found that 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values ranging from 10 to 30 µg/mL depending on the bacterial strain .
  • Cytotoxicity in Cancer Cells : Another investigation into its anticancer properties revealed that this compound reduced viability in breast cancer cell lines by approximately 70% at a concentration of 50 µM after 48 hours of treatment, indicating strong anticancer potential .
  • Neuroprotective Studies : Research focusing on neuroprotection showed that treatment with this compound resulted in a significant decrease in oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting a protective role against neurodegeneration .

Comparative Analysis

To better understand the biological activity of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsAntimicrobial ActivityAnticancer Activity
1-(Naphthalen-1-yl)-1-(pyridin-2-yl)ethanolNaphthalene linked to pyridineModerateLow
5-(Naphthalen-1-yl)-4-(pyrrolidin-3-one)Naphthalene linked to pyrrolidine ketoneHighModerate
4-(Naphthalen-2-yloxy)-3-methylphenolNaphthalene connected via ether linkageLowHigh

This table illustrates that while some derivatives show promise in either antimicrobial or anticancer activities, 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol stands out for its dual efficacy.

Q & A

Q. Advanced

  • Software tools : Use SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution or twinned data .
  • Validation metrics : Cross-check R-factors (target < 0.05), residual electron density, and thermal displacement parameters.
  • Data collection : Optimize crystal quality (e.g., avoid air sensitivity) and collect high-resolution datasets (≤1.0 Å) to reduce model bias .

How does the electronic structure of the pyrrole ring influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

  • Electron-rich pyrrole : The lone pair on nitrogen enhances nucleophilicity, facilitating electrophilic substitution at the α-position.
  • Substituent effects : Electron-withdrawing groups (e.g., bromine in 2-Bromo-1-(1H-pyrrol-2-yl)ethanone) reduce reactivity, while methyl groups increase steric hindrance .
  • Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) require careful selection of ligands to stabilize the pyrrole-metal complex .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic

  • IR spectroscopy : Identifies hydroxyl (2900 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR resolves naphthalene (aromatic protons at δ 7.2–8.5 ppm) and pyrrole (β-protons at δ 6.0–6.5 ppm) environments .
  • Mass spectrometry : High-resolution MS (e.g., EI-MS) confirms molecular ions (e.g., m/z 237.1154 for C₁₆H₁₅NO) .

What computational methods are suitable for modeling the compound’s interaction with biological targets?

Q. Advanced

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometry for docking studies.
  • Molecular docking : Use crystal structures (e.g., PDB entries) to simulate binding to enzymes or receptors. Validate with MD simulations to assess stability .

What are the key considerations for optimizing reaction yields in the synthesis?

Q. Basic

  • Solvent selection : Ethanol or THF enhances solubility of polar intermediates .
  • Catalysts : ZnCl₂ or KOH accelerates condensation reactions .
  • Temperature control : Reflux conditions (70–80°C) balance reaction rate and side-product formation .

How can researchers address challenges in the compound’s solubility during in vitro assays?

Q. Advanced

  • Co-solvents : Use DMSO (<10%) or ethanol to improve aqueous solubility .
  • pH adjustment : Deprotonate the hydroxyl group (pKa ~14.86) in basic buffers to enhance solubility .
  • Liposomal encapsulation : For hydrophobic derivatives, employ lipid-based carriers .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact (Risk Codes: R36/37/38) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 0.11 mmHg at 25°C) .
  • Storage : Seal in dry, inert containers to prevent oxidation .

What are the implications of substituent position on the naphthalene ring for the compound’s photophysical properties?

Q. Advanced

  • Substituent effects : Electron-donating groups (e.g., -OH at position 1) redshift UV-Vis absorption due to extended conjugation .
  • Fluorescence quenching : Bulky substituents on naphthalene (e.g., -Cl) enhance intersystem crossing, reducing quantum yield .
  • Crystallography : Substituents influence packing efficiency; para-substituted derivatives exhibit higher symmetry and stability .

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